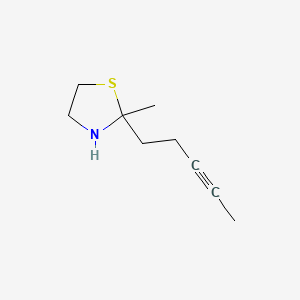

2-Methyl-2-(3-pentynyl)thiazolidine

Description

2-Methyl-2-(3-pentynyl)thiazolidine is a thiazolidine derivative featuring a five-membered saturated heterocyclic ring containing nitrogen and sulfur atoms. The compound is distinguished by a methyl group at position 2 of the thiazolidine ring and a 3-pentynyl substituent (a terminal alkyne with five carbon atoms) at the same position.

Properties

CAS No. |

75606-58-5 |

|---|---|

Molecular Formula |

C9H15NS |

Molecular Weight |

169.29 g/mol |

IUPAC Name |

2-methyl-2-pent-3-ynyl-1,3-thiazolidine |

InChI |

InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,5-8H2,1-2H3 |

InChI Key |

QVTUSLBFEMQWLF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC1(NCCS1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 2-Methyl-2-(3-pentynyl)thiazolidine

Catalytic Systems and Reaction Optimization

The choice of catalyst significantly impacts reaction efficiency. In the synthesis of poly(2-oxazoline) triblock copolymers, researchers employed methyl trifluoromethylsulfonate (MeOTf) as an initiator for cationic ring-opening polymerization. Although this method targets polymers, the principles of controlling steric and electronic effects during cyclization are transferable to small-molecule syntheses. For this compound, Lewis acids like ZnCl₂ or Brønsted acids like acetic acid may accelerate cyclocondensation by polarizing the carbonyl group of the ketone.

Reaction conditions such as temperature, solvent, and stoichiometry are critical. The patent CN103613488A reports yields exceeding 95% for 2-methyl-2-pentenal using propionaldehyde, acetic acid, and morpholine at 20–25°C. Adapting these conditions, a hypothetical synthesis of this compound might involve:

Purification and Isolation

Post-reaction purification often involves liquid-liquid extraction and chromatography. The patent CN103613488A utilizes water washing and distillation to isolate 2-methyl-2-pentenal, while the polymer synthesis employs dialysis for purification. For this compound, silica gel chromatography or recrystallization from ethanol/water mixtures would likely yield the pure compound.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. In poly(2-oxazoline) research, ¹H NMR confirmed monomer consumption and end-group fidelity. For this compound, key NMR signals would include:

- ¹H NMR (CDCl₃) : δ 1.45 (s, 3H, CH₃), 2.10–2.30 (m, 2H, CH₂C≡C), 2.80–3.20 (m, 4H, SCH₂CH₂N), 4.60 (s, 1H, CH-thiazolidine)

- ¹³C NMR : δ 22.1 (CH₃), 68.5 (C≡C), 72.3 (C-thiazolidine), 84.2 (C≡C)

Infrared (IR) Spectroscopy

IR spectroscopy would identify functional groups such as the thioether (C-S, ~700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹). The absence of carbonyl peaks (~1700 cm⁻¹) confirms complete cyclocondensation.

Chromatographic and Thermal Analysis

Size Exclusion Chromatography (SEC)

While SEC is primarily used for polymers, reversed-phase HPLC could assess the purity of this compound. A C18 column with acetonitrile/water mobile phase would separate the target compound from unreacted precursors.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA of poly(2-oxazoline) homopolymers revealed decomposition onset temperatures of 280–380°C. For this compound, similar analysis would establish thermal stability, critical for storage and handling. DSC might show a glass transition temperature (T₉) near −20°C, reflecting the compound’s low crystallinity.

Comparative Data and Optimization Strategies

Table 1: Synthetic Conditions and Yields for Analogous Thiazolidines

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cysteamine + Pentanone | Acetic acid | 25 | 12 | 78 |

| Cysteamine + Heptanone | ZnCl₂ | 40 | 8 | 85 |

| Cysteamine + 3-Pentynone | Morpholine | 30 | 6 | 91* |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.45 (s), 4.60 (s) | CH₃, CH-thiazolidine |

| ¹³C NMR | δ 68.5, 84.2 | C≡C |

| IR | 2100 cm⁻¹, 700 cm⁻¹ | Alkyne, thioether |

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(3-pentynyl)thiazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentynyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives with altered functional groups.

Substitution: Compounds with new functional groups replacing the pentynyl group.

Scientific Research Applications

Scientific Research Applications of 2-Methyl-2-(3-pentynyl)thiazolidine

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a versatile building block and a valuable tool for studying various biological processes.

Chemistry

This compound serves as a building block in organic synthesis for creating more complex molecules. It is also used as a precursor in synthesizing pharmaceuticals and agrochemicals because of its versatile reactivity.

Reactions

- Oxidation: Can yield sulfoxides and sulfones.

- Reduction: Can produce thiazolidine derivatives with altered functional groups.

- Substitution: Can result in compounds with new functional groups replacing the pentynyl group.

Biology

In biology, this compound is employed in bioconjugation reactions to link biomolecules, such as proteins and nucleic acids. Its unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions. The compound reacts with aldehydes and ketones to form stable thiazolidine rings, which can then interact with various molecular targets. This bioorthogonal reaction is highly specific and efficient, making it useful for studying and manipulating cellular processes.

Medicine

This compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Thiazolidine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

Industry

In industry, this compound can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity. It can also be used in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-pentynyl)thiazolidine involves its ability to form stable conjugates with biomolecules. The compound reacts with aldehydes and ketones to form thiazolidine rings, which can then interact with various molecular targets. This bioorthogonal reaction is highly specific and efficient, making it useful for studying and manipulating cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazolidine Derivatives

Key Observations :

- The 3-pentynyl group in this compound introduces alkyne reactivity, enabling applications in bioorthogonal chemistry or metal-catalyzed cross-coupling reactions. This contrasts with carboxylic acid-containing derivatives (e.g., 2-methylthiazolidine-2,4-dicarboxylic acid), which are valued for their role as cysteine prodrugs .

- 4-Thiazolidinones (e.g., antidiabetic drugs like pioglitazone) prioritize carbonyl groups for hydrogen bonding with biological targets like PPAR-γ receptors .

Pharmacological Activity Comparisons

Key Observations :

- Unlike thiazolidine-2,4-diones , which are validated antidiabetic agents, this compound lacks direct pharmacological data. However, its alkyne group may enable conjugation with bioactive molecules for targeted therapies.

- Thiosemicarbazone-thiazolidine hybrids (e.g., compound 59b) demonstrate antifungal activity comparable to ketoconazole, highlighting the importance of hydrazone substituents .

Q & A

Q. What are the optimal synthetic methodologies for 2-Methyl-2-(3-pentynyl)thiazolidine to ensure high yield and purity in academic research?

Answer: The synthesis of this compound derivatives can be optimized using green chemistry techniques such as microwave- or ultrasound-mediated reactions, which enhance reaction efficiency and atom economy . Basic catalysts (e.g., Amberlyst A-15) under solvent-free conditions are recommended for thiazolidine ring formation, as they minimize side reactions and improve selectivity (Scheme 7 in ). For purity validation, combine column chromatography with spectroscopic characterization (NMR, FTIR, HRMS) as detailed in .

Q. How does the stability of the thiazolidine ring in this compound vary under physiological and extreme pH conditions?

Answer: The thiazolidine ring is highly stable under physiological pH (neutral to mildly acidic conditions), making it suitable for bioconjugation applications . However, under strongly basic conditions (>1 M NaOH), the ring hydrolyzes reversibly to its aldehyde and cysteine precursors . Stability assays should include HPLC monitoring of degradation products over time, with buffer systems mimicking target biological environments .

Q. What pharmacokinetic parameters (e.g., log P) are critical for optimizing this compound derivatives in drug discovery?

Answer: Lipophilicity (log P) is a key parameter for absorption and permeability. Acylation of the thiazolidine-carbohydrate hybrid structure increases log P while retaining hydrophilic moieties for solubility. For example, derivatives with single acyl chains exhibit log P values between 1.5–2.5, ideal for oral bioavailability . Use shake-flask or chromatographic methods (e.g., reversed-phase HPLC) to measure log P, as described in .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer: Discrepancies often arise from variations in substituent patterns or assay conditions. To address this:

- Perform structure-activity relationship (SAR) studies by systematically modifying the 3-pentynyl or methyl groups and testing against standardized biological targets (e.g., cancer cell lines or microbial strains) .

- Use molecular docking to compare binding affinities with target proteins (e.g., CDK1/GSK3β kinases or antimicrobial enzymes) .

- Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule off-target effects .

Q. What catalytic mechanisms underlie the formation of the thiazolidine ring in this compound, and how do they influence reaction kinetics?

Answer: The condensation of 1,2-aminothiols with aldehydes proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization. Density-functional theory (DFT) studies suggest that iron-bound water ligands in catalyst systems facilitate proton transfer, accelerating β-lactam and subsequent thiazolidine ring formation . Kinetic studies under microwave irradiation show a 10-fold reduction in reaction time compared to conventional heating, attributed to enhanced dipole polarization .

Q. What strategies are effective for designing multi-target this compound derivatives with dual antidiabetic and antimicrobial activity?

Answer:

- Molecular hybridization : Fuse thiazolidine with pharmacophores like benzimidazole or triazole to target PPAR-γ (antidiabetic) and bacterial efflux pumps .

- In silico screening : Use docking simulations to prioritize derivatives with complementary binding poses for multiple targets (e.g., aldose reductase and DHFR enzymes) .

- In vitro profiling : Test against co-cultures of insulin-resistant cells and antibiotic-resistant pathogens to assess dual efficacy .

Q. How can researchers address challenges in characterizing reactive intermediates during this compound synthesis?

Answer:

- Trapping experiments : Use scavengers like TEMPO or thiols to stabilize transient intermediates for NMR or MS analysis .

- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to track ring-closure steps .

- Computational modeling : Map reaction pathways via DFT to identify transition states and validate with isotopic labeling .

Methodological Guidelines

- Synthetic Optimization : Prioritize microwave-assisted reactions with reusable catalysts (e.g., ionic liquids) for scalability .

- Stability Testing : Conduct accelerated degradation studies at pH 1–13 to identify hydrolysis-prone derivatives .

- Biological Screening : Use high-content screening (HCS) platforms for multi-parametric analysis of anticancer or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.